2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide
Description
Structurally, it features:
- A 4-oxo moiety at position 4, contributing to hydrogen-bonding capabilities.
- An N-[(furan-2-yl)methyl]acetamide side chain at position 5, where the furan ring may influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-12-3-5-13(6-4-12)24-17-15(9-22-24)18(26)23(11-21-17)10-16(25)20-8-14-2-1-7-27-14/h1-7,9,11H,8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQLPNYKAXPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolopyrimidinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the pyrazolopyrimidinone core.
Attachment of the furan-2-ylmethylacetamide moiety: This final step involves the coupling of the furan-2-ylmethyl group with the acetamide functionality.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Coupling Reactions: The furan-2-ylmethyl group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Acetamide Modifications :
- The furan-2-ylmethyl group in the target compound introduces an oxygen heterocycle, which may improve water solubility compared to purely aromatic substituents (e.g., trifluoromethylphenyl in ) but could increase susceptibility to oxidative metabolism .
- In contrast, the 4-nitrophenyl group in ’s analog introduces strong electron-withdrawing effects, possibly altering electronic distribution in the pyrimidine core and affecting reactivity .
Research Findings and Implications
- Metabolic Stability : Fluorophenyl analogs () exhibit longer half-lives in vitro due to fluorine’s metabolic resistance, whereas the target compound’s furan group may require structural optimization (e.g., replacing furan with thiophene) to reduce oxidation .
- Solubility-Potency Balance : The trifluoromethylphenyl substituent in enhances potency but reduces aqueous solubility, while the target compound’s furan moiety strikes a middle ground .
Biological Activity
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide represents a novel class of pyrazolo-pyrimidine derivatives with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core with a 4-chlorophenyl substituent and a furan moiety linked through an acetamide group. Its molecular formula is , with a molecular weight of approximately 439.8 g/mol. The structural uniqueness of this compound may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cellular processes, potentially affecting pathways related to cancer and inflammation.
- Receptor Modulation : Its structure suggests potential interactions with receptors that play critical roles in signaling pathways.
- Antioxidant Activity : The presence of the furan ring may enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives, including this compound. For instance:
- Cell Viability Assays : In vitro tests demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values observed were approximately 26 µM for A549 and 49.85 µM for MCF-7 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It showed moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
Enzyme Inhibition Studies
Inhibition studies have indicated that the compound can effectively inhibit certain enzymes related to cancer progression and inflammation:
- Acetylcholinesterase Inhibition : This compound demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Studies
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of pyrazolo-pyrimidine derivatives and evaluated their anticancer properties, finding that modifications on the phenyl groups significantly influenced their activity .
- In Silico Studies : Molecular docking studies suggested that these compounds bind effectively to target enzymes, supporting their potential use in drug design .
Q & A
Q. Optimization Tips :
- Control reaction temperature (60–80°C) to avoid side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC .
Basic: How is structural characterization performed, and what spectroscopic techniques are critical for confirming purity?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan methyl group at δ ~4.3 ppm, pyrimidine carbonyl at ~170 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolo-pyrimidine core.
- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z ~424.1) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds .
Q. Purity Criteria :
- ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
Intermediate: What in vitro biological screening models are suitable for assessing its anticancer or antiviral activity?
Answer:
Anticancer Screening :
- Cell Lines : MCF-7 (breast), A549 (lung), or HeLa (cervical) cells.
- Assays : MTT/WST-1 for IC₅₀ determination; apoptosis via Annexin V/PI staining .
Antiviral Screening : - Viral Models : Influenza A (MDCK cells) or HIV-1 (MT-4 cells).
- Mechanistic Probes : Target enzymes like reverse transcriptase or neuraminidase .
Q. Key Metrics :
- Dose-response curves (0.1–100 µM).
- Selectivity index (CC₅₀/IC₅₀) >10 for therapeutic potential .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced potency?
Answer:
SAR strategies focus on modifying:
Pyrazolo-pyrimidine Core :
- 4-Oxo Group : Replace with thione (C=S) to enhance hydrogen bonding .
Chlorophenyl Substituent :
- Positional Isomerism : Compare 4-Cl vs. 3-Cl analogs for target affinity .
Furan Methyl Group :
- Bioisosteres : Replace furan with thiophene or pyrrole to modulate lipophilicity .
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, µM) | Selectivity Index |
|---|---|---|
| 4-Cl (Parent Compound) | 1.2 (MCF-7) | 12.5 |
| 3-Cl Analog | 2.8 (MCF-7) | 8.4 |
| Thiophene Replacement | 0.9 (MCF-7) | 15.3 |
Data derived from .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Common discrepancies arise from:
- Assay Variability : Normalize protocols (e.g., ATP levels in viability assays).
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Metabolic Stability : Test compounds in hepatocyte models (e.g., human CYP450 isoforms) .
Case Study :
A 2023 study reported IC₅₀ = 5 µM against HIV-1, while a 2025 study found IC₅₀ = 15 µM. Resolution involved standardizing viral titers and confirming compound stability in culture medium .
Advanced: What computational methods are effective for predicting binding modes to kinase targets?
Answer:
- Molecular Docking (AutoDock Vina, Glide) : Screen against kinases (e.g., EGFR, CDK2). Validate poses with MD simulations (NAMD/GROMACS) .
- Pharmacophore Modeling (MOE, Schrödinger) : Identify critical interactions (e.g., H-bonds with kinase hinge region) .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity .
Key Finding :
The furan methyl group forms hydrophobic interactions with EGFR’s Leu694, while the pyrimidine carbonyl hydrogen-bonds with Thr766 .
Expert-Level: How can in vivo pharmacokinetic (PK) studies inform dosing regimens for preclinical trials?
Answer:
PK Parameters to Assess :
- Oral Bioavailability : Administer 10 mg/kg (mice) and measure plasma levels via LC-MS/MS.
- Half-Life (t₁/₂) : Aim for t₁/₂ >4 hrs for sustained efficacy.
- Tissue Distribution : Quantify concentrations in tumor vs. liver/kidney .
Q. Optimization Strategies :
- Prodrug Design : Mask polar groups (e.g., esterify acetamide) to enhance absorption.
- Nanocarriers : Use liposomes or PLGA nanoparticles for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
